molecular formula C9H5Cl2N B128104 4,5-Dichloroquinoline CAS No. 21617-18-5

4,5-Dichloroquinoline

Cat. No.: B128104
CAS No.: 21617-18-5
M. Wt: 198.05 g/mol
InChI Key: SNZMBGPVGUVXRP-UHFFFAOYSA-N
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Description

4,5-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N. It is a derivative of quinoline, where two chlorine atoms are substituted at the 4th and 5th positions of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

4,5-Dichloroquinoline is a chemical intermediate used in the synthesis of various aminoquinoline antimalarial drugs . The primary targets of these drugs are the heme molecules within the Plasmodium food vacuole . These targets play a crucial role in the life cycle of the Plasmodium parasite, which causes malaria.

Mode of Action

The mode of action of this compound is primarily through its derivatives, such as chloroquine. These derivatives inhibit heme detoxification within the Plasmodium food vacuole, leading to the accumulation of toxic heme and subsequent parasite death .

Biochemical Pathways

Its derivatives, like chloroquine, interfere with the parasite’s ability to break down and utilize the host’s hemoglobin . This disruption of the parasite’s normal biochemical pathways leads to its death.

Pharmacokinetics

It is known that its derivatives, like chloroquine, have high gastrointestinal absorption and are permeable to the blood-brain barrier .

Result of Action

The result of the action of this compound, through its derivatives, is the effective killing of the Plasmodium parasite. This is achieved by the accumulation of toxic heme within the parasite, leading to its death .

Action Environment

The action of this compound and its derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s ionization state, which can influence its absorption and distribution . Additionally, factors such as the presence of food in the stomach can affect the drug’s absorption .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloroquinoline typically involves the chlorination of quinoline derivatives. One common method is the direct chlorination of quinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 4th and 5th positions.

Industrial Production Methods: Industrial production of this compound often employs a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions are susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions, forming biaryl and vinyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed:

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Coupling Reactions: Biaryl and vinylquinoline derivatives.

Scientific Research Applications

4,5-Dichloroquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Derivatives of this compound are investigated for their antimicrobial, antiviral, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic properties.

Comparison with Similar Compounds

    4,7-Dichloroquinoline: Another dichloro derivative of quinoline, used as an intermediate in the synthesis of antimalarial drugs.

    4-Chloroquinoline: A mono-chlorinated derivative with applications in organic synthesis and medicinal chemistry.

    7-Chloroquinoline: Similar to 4-Chloroquinoline but with the chlorine atom at the 7th position.

Uniqueness of 4,5-Dichloroquinoline: this compound is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules, particularly in the development of pharmaceuticals and materials with specific properties.

Properties

IUPAC Name

4,5-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZMBGPVGUVXRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302230
Record name 4,5-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21617-18-5
Record name 21617-18-5
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Record name 4,5-dichloroquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloroquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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